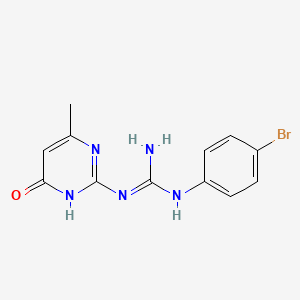
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine typically involves the reaction of a bromophenyl derivative with a hydroxy-methyl-pyrimidine derivative under controlled conditions. Common reagents used in this synthesis may include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors, precise temperature control, and purification steps such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the pyrimidine ring may play a crucial role in binding to these targets, while the bromophenyl group could enhance the compound’s stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
- GUANIDINE, 1-(p-FLUOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
- GUANIDINE, 1-(p-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
Uniqueness
The presence of the bromine atom in 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine makes it unique compared to its analogs with different halogen substitutions. This can affect its reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
16018-56-7 |
|---|---|
Formule moléculaire |
C12H12BrN5O |
Poids moléculaire |
322.16 |
Nom IUPAC |
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C12H12BrN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-4-2-8(13)3-5-9/h2-6H,1H3,(H4,14,15,16,17,18,19) |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


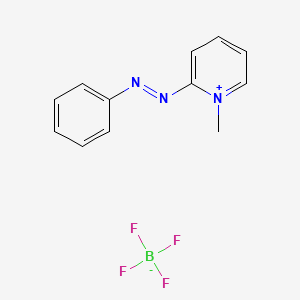

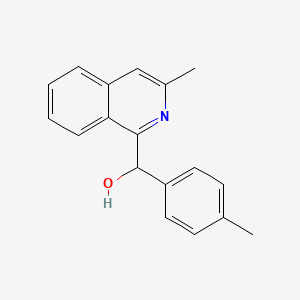
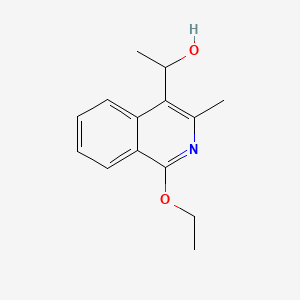
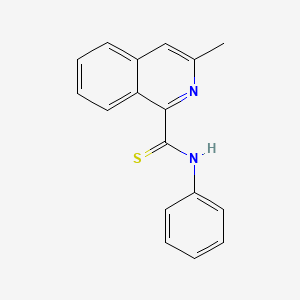
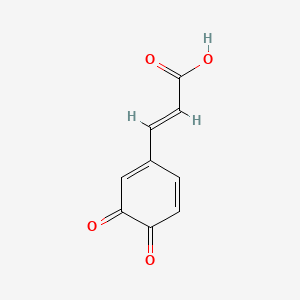
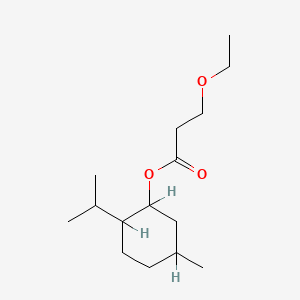
![6-(1,3-Benzodioxol-4-yl)-8-benzyl-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1174216.png)
